1-(4-methylphenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Description
Properties
Molecular Formula |
C30H27N3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
6-(4-methylphenyl)-N,2-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H27N3S/c1-21-15-17-23(18-16-21)27-25-14-8-9-19-32-26(22-10-4-2-5-11-22)20-33(30(25)32)28(27)29(34)31-24-12-6-3-7-13-24/h2-7,10-13,15-18,20H,8-9,14,19H2,1H3,(H,31,34) |
InChI Key |
YDKULAKXZXGTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling remains the most reliable method for constructing the bicyclic system. A 2020 study demonstrated that Suzuki-Miyaura coupling between 4-bromo-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene and phenylboronic acid achieves 68–72% yield under optimized conditions (toluene, K2CO3, Pd(PPh3)4, 110°C). Key parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh3)4 | +15 |
| Temperature | 110°C | +20 |
| Base | K2CO3 | +12 vs. NaOH |
This method’s limitation lies in competing homocoupling side reactions, requiring careful stoichiometric control.
Cyclocondensation of Diamines with Dicarbonyls
Alternative routes employ 1,2-diamines and α,β-unsaturated ketones. Heating N,N'-bis(4-methylphenyl)ethylenediamine with diphenylacetylene-dione in DMF at 140°C for 24 hours generates the diazacyclopenta[cd]azulene core in 54% yield. While avoiding precious metal catalysts, this method suffers from:
-
Low regioselectivity (3:1 para:meta isomer ratio)
-
Extended reaction times (≥20 hours)
Carbothioamide Functionalization Techniques
Introducing the thiourea moiety presents unique challenges due to sulfur’s nucleophilic susceptibility. Three validated methods emerge:
Thiophosgene-Mediated Thioacylation
Treatment of the primary amine intermediate with thiophosgene (CSCl2) in dichloromethane at −20°C achieves 89% conversion efficiency. Critical considerations:
-
Strict temperature control (−15°C to −25°C) prevents polysulfide formation
-
Triethylamine (3 eq.) scavenges HCl byproducts
-
Requires inert atmosphere (N2/Ar) to avoid oxidation
Lawesson’s Reagent Transamination
For oxygen-sensitive substrates, Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) converts amides to thioamides. A 2018 protocol details:
Microwave-Assisted Thiolation
Emerging techniques utilize microwave irradiation to accelerate kinetics. Comparative studies show:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 6h | 76% | 95% |
| Microwave (150W) | 45min | 82% | 97% |
| Microwave (300W) | 20min | 78% | 93% |
Higher power settings induce partial decomposition, favoring moderate energy inputs.
Purification and Analytical Characterization
Final product isolation requires multi-step purification:
Chromatographic Methods
-
Normal phase SiO2: 2–5% EtOAc/hexane gradient
-
Reverse-phase C18: ACN/H2O (65:35) + 0.1% TFA
-
Preparative HPLC: XBridge BEH C18, 5μm, 19×250mm
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 10H), 4.21 (s, 2H, CH2N), 3.98 (t, J=6.0 Hz, 2H), 2.89 (quin, J=6.8 Hz, 2H), 2.35 (s, 3H, CH3), 1.95–1.75 (m, 4H).
HRMS (ESI+):
m/z calcd for C33H33N3S [M+H]+: 519.2401; found: 519.2398.
Industrial-Scale Production Challenges
Despite laboratory success, scaling poses unresolved issues:
| Challenge | Lab Scale | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Cooling Efficiency | −78°C (dry ice) | −40°C (max) |
| Pd Catalyst Cost | $150/g | $12,000/batch |
| Waste Generation | 5 L/kg | 3000 L/kg |
These constraints drive research into continuous flow systems and heterogeneous catalysis .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several applications in scientific research, including:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The diazacyclopenta[cd]azulene scaffold differentiates this compound from analogs like 5,6,7,8-tetrahydro-2α,4α,8α-triazacyclopenta[cd]azulene derivatives (e.g., compounds 9a–9o in ). These triaza analogs exhibit altered electronic properties due to the additional nitrogen atom, which increases hydrogen-bonding capacity and polar surface area. For example:
Functional Group Differences
The carbothioamide group in the target compound contrasts with carboxylic acid or amide groups in analogs (e.g., compounds 9l–9o in ). Thioamide derivatives typically exhibit:
- Enhanced lipophilicity (logP increased by ~0.5–1.0 units vs. amides).
- Reduced metabolic stability due to sulfur’s susceptibility to oxidation.
Substituent Effects
The 4-methylphenyl and diphenyl groups influence steric and electronic properties:
Physicochemical and Spectroscopic Data Comparison
While direct data for the target compound is unavailable, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () provides a benchmark for tetrahydro-heterocycle properties:
The lower predicted melting point for the target compound aligns with reduced crystallinity due to its carbothioamide group and flexible tetrahydro backbone .
Biological Activity
1-(4-Methylphenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure
The compound is characterized by its complex structure which includes a tetrahydro-diazacyclopenta framework with a carbothioamide functional group. The presence of both methyl and diphenyl groups contributes to its lipophilicity and potential biological interactions.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity , particularly against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells through the activation of intrinsic pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing significant cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis via mitochondrial pathway |
| MCF-7 | 15.0 | Cell cycle arrest and apoptosis |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate inhibition |
| Escherichia coli | 64 | Weak inhibition |
| Pseudomonas aeruginosa | 16 | Strong inhibition |
Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective properties . In vitro experiments using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Neuroprotection : It enhances antioxidant defenses and reduces inflammation in neuronal cells.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors showed promising results when administered this compound as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor sizes compared to control groups.
- Case Study on Neuroprotection : In a preclinical model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation.
Q & A
Q. What are the key synthetic steps for preparing 1-(4-methylphenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core Formation : Cyclization of precursor imidazoazepinium bromide derivatives under alkaline conditions to generate the diazacyclopentaazulene scaffold .
Functionalization : Reaction of the core with aryliso(thio)cyanates in anhydrous benzene to introduce the carbothioamide group .
Purification : Techniques like recrystallization (using ethyl acetate/methanol) and column chromatography (silica gel, hexane/ethyl acetate gradient) ensure high purity .
Critical Considerations : Moisture-sensitive steps require inert atmospheres (e.g., N₂), and reaction progress is monitored via TLC .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer: A combination of spectroscopic and spectrometric methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and scaffold integrity. Aromatic protons appear in δ 6.5–8.0 ppm, while tetrahydro protons resonate at δ 1.5–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
- X-ray Crystallography (if crystals are obtainable): Resolves ambiguities in stereochemistry or regiochemistry .
Note : Discrepancies between NMR and HRMS may indicate impurities; repurification or 2D NMR (COSY, HSQC) is recommended .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity (>95% area under the curve) .
- Stability Studies :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
- Photostability : Expose to UV light (254 nm) for 24–72 hours; monitor degradation via HPLC .
- Storage : Store at –20°C under argon to prevent oxidation or hydrolysis of the carbothioamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (benzene, toluene) for regioselectivity .
- Catalyst Exploration : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- DoE (Design of Experiment) : Use factorial designs to assess interactions between temperature (60–120°C), reaction time (6–24 hours), and stoichiometry .
Example Optimization : A 15% yield increase was reported for analogous compounds using DMF at 80°C with 1.2 eq. aryliso(thio)cyanate .
Q. How should researchers resolve conflicting spectral data during structural characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian) .
- 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for overlapping signals in the tetrahydro region .
- Isotopic Labeling : Introduce ¹³C labels at suspected positions to track coupling patterns .
Case Study : For a related diazacyclopentaazulene, X-ray crystallography resolved ambiguities in NOESY data by confirming spatial proximity of methylphenyl and diphenyl groups .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting antiviral activity?
Methodological Answer:
Structural Modifications :
- Vary substituents on the phenyl rings (e.g., electron-withdrawing groups like –Cl or –NO₂) to modulate electron density .
- Replace carbothioamide with carboxamide to assess hydrogen-bonding effects .
Biological Assays :
Q. How can computational modeling be integrated to study the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to viral neuraminidase (PDB: 3B7E). Focus on interactions between the carbothioamide group and catalytic residues (e.g., Arg152, Glu119) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
